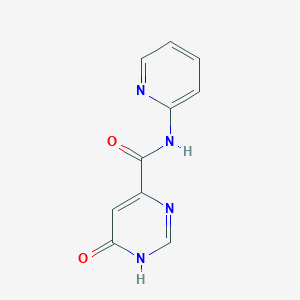

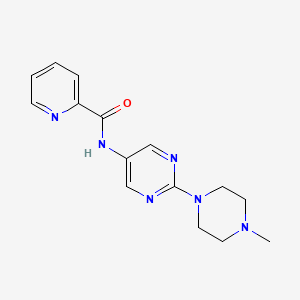

6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Pyridinyl)pyrimidine-4-carboxamide or 2-PPC.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has led to the synthesis of novel derivatives of pyrido[1,2-a]pyrimidine-3-carboxamide, demonstrating significant anticancer activity. One study synthesized a series of these derivatives through a sequence of hydrolysis, decarboxylation, and selective O-alkylation, followed by rearrangement and coupling reactions. The resulting compounds were screened against human cancer cell lines, with specific derivatives showing promising anticancer potential (Santhosh kumar et al., 2015).

Chemical Evolution and Biomolecule Formation

Another fascinating area of research explores the role of pyrimidine derivatives in chemical evolution, particularly in the formation of biomolecules on early Earth. Pyrimidine and its derivatives, including compounds related to 6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide, have been hypothesized to form through the condensation of dilute solutions of hydrogen cyanide (HCN), offering insights into the origins of life's molecular building blocks (Ferris et al., 1977).

Anti-5-Lipoxygenase Agents

Further investigations into pyrimidine derivatives have identified their utility as anti-5-lipoxygenase agents, alongside their anticancer applications. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their effectiveness in inhibiting 5-lipoxygenase, an enzyme involved in the inflammatory process, showcasing the therapeutic potential of these compounds in treating conditions associated with inflammation (Rahmouni et al., 2016).

Photocatalytic Degradation Studies

Research has also extended to the environmental sciences, where derivatives of pyrimidine have been studied for their photocatalytic degradation in water. This work is crucial for understanding how these compounds, particularly those that are pollutants or byproducts of industrial processes, can be effectively removed from water systems, ensuring environmental safety (Maillard-Dupuy et al., 1994).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes that inhibit the growth or function of the target organism or cells .

Biochemical Pathways

Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the growth and proliferation ofMycobacterium tuberculosis .

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.

Result of Action

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Action Environment

The reaction conditions for the synthesis of similar compounds have been shown to be mild and metal-free , suggesting that the compound may be stable under a variety of conditions.

properties

IUPAC Name |

6-oxo-N-pyridin-2-yl-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c15-9-5-7(12-6-13-9)10(16)14-8-3-1-2-4-11-8/h1-6H,(H,11,14,16)(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOKFAXTEZSQEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2440314.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2440315.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)

![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2440328.png)

![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)

![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)